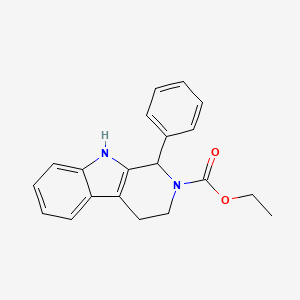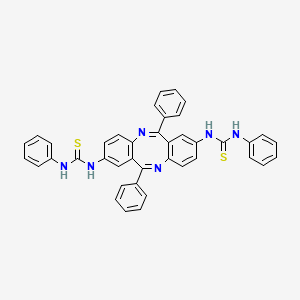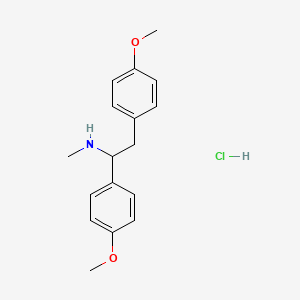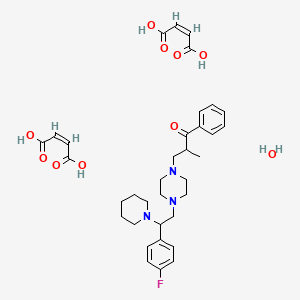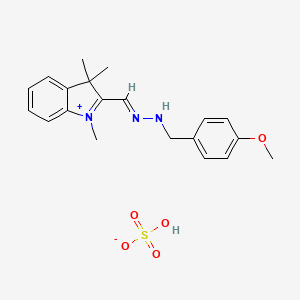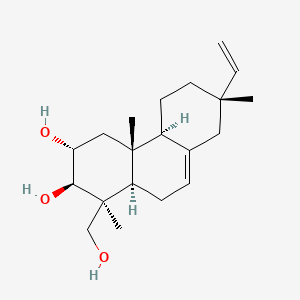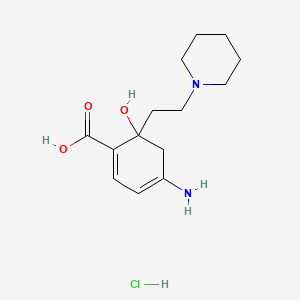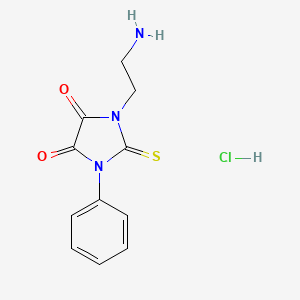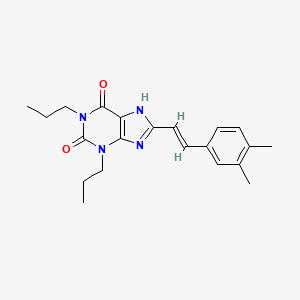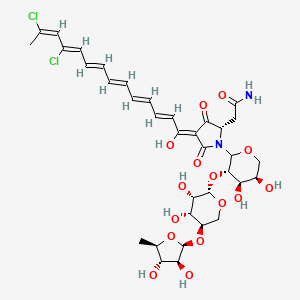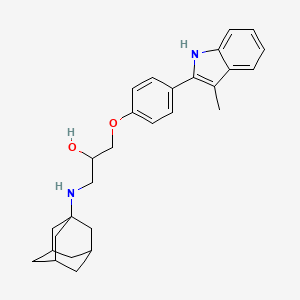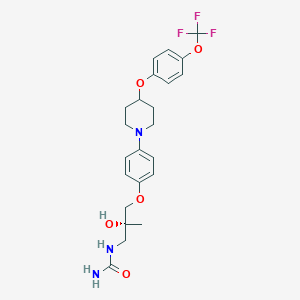
Delamanid metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delamanid metabolite M5 is a derivative of delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized primarily by albumin into various metabolites, including M5, which plays a significant role in its pharmacokinetic and pharmacodynamic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of delamanid and its metabolites involves complex chemical reactions. Delamanid is synthesized through a series of steps that include the formation of the nitroimidazole core and subsequent modifications to introduce various functional groups.
Industrial Production Methods: Industrial production of delamanid involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and purification steps to ensure the final product meets pharmaceutical standards. The production of its metabolites, including M5, occurs naturally in the body following the administration of delamanid .
Análisis De Reacciones Químicas
Types of Reactions: Delamanid and its metabolites, including M5, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by enzymes in the liver and other tissues .
Common Reagents and Conditions: The metabolic reactions of delamanid involve common biological reagents such as cytochrome P450 enzymes, albumin, and other liver enzymes. These reactions typically occur under physiological conditions, including body temperature and pH .
Major Products Formed: The major products formed from the metabolism of delamanid include several metabolites, with M5 being one of the primary ones. These metabolites are crucial for the drug’s therapeutic effects and its elimination from the body .
Aplicaciones Científicas De Investigación
Delamanid metabolite M5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, M5 is researched for its role in the treatment of multidrug-resistant tuberculosis and its pharmacokinetic properties. Industrially, delamanid and its metabolites are important for the development of new antituberculosis drugs and formulations .
Mecanismo De Acción
The mechanism of action of delamanid and its metabolites involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to the death of the bacteria. Delamanid is activated by a nitroreductase enzyme, which converts it into its active metabolites, including M5. These metabolites then interfere with the synthesis of methoxy- and keto-mycolic acids, essential components of the bacterial cell wall .
Comparación Con Compuestos Similares
Delamanid metabolite M5 can be compared with other nitroimidazole derivatives used in the treatment of tuberculosis, such as pretomanid. Both compounds share a similar mechanism of action, involving the inhibition of mycolic acid synthesis. delamanid and its metabolites, including M5, have shown distinct pharmacokinetic properties and therapeutic efficacy in clinical studies .
List of Similar Compounds:- Pretomanid
- Metronidazole
- Tinidazole
These compounds, like delamanid, are used for their antimicrobial properties and share similar chemical structures and mechanisms of action .
Propiedades
Número CAS |
1194254-67-5 |
|---|---|
Fórmula molecular |
C23H28F3N3O5 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-2-methyl-3-[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]propyl]urea |
InChI |
InChI=1S/C23H28F3N3O5/c1-22(31,14-28-21(27)30)15-32-17-4-2-16(3-5-17)29-12-10-19(11-13-29)33-18-6-8-20(9-7-18)34-23(24,25)26/h2-9,19,31H,10-15H2,1H3,(H3,27,28,30)/t22-/m1/s1 |
Clave InChI |
VAFLFWYZIBQDBB-JOCHJYFZSA-N |
SMILES isomérico |
C[C@@](CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
SMILES canónico |
CC(CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


